molecular formula C17H11F3N4OS2 B258387 N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide

N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide

Numéro de catalogue B258387
Poids moléculaire: 408.4 g/mol
Clé InChI: WOISBJHHTGNSKL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide is a chemical compound that has been extensively studied in recent years due to its potential therapeutic properties. This compound is commonly referred to as BTA-EG6 and has been found to have a wide range of applications in scientific research.

Mécanisme D'action

The mechanism of action of BTA-EG6 is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
BTA-EG6 has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. These effects make it a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using BTA-EG6 in lab experiments is its high potency and selectivity, which allows for precise targeting of specific enzymes and signaling pathways. However, one of the limitations of using BTA-EG6 is its relatively low solubility, which can make it difficult to work with in certain experimental settings.

Orientations Futures

There are several future directions for the study of BTA-EG6, including the development of new drug formulations, the identification of new targets for its therapeutic effects, and the optimization of its synthesis and purification methods. Additionally, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical trials.

Méthodes De Synthèse

The synthesis of BTA-EG6 involves a multistep process that requires the use of several reagents and catalysts. The first step involves the reaction between 2-mercaptobenzothiazole and ethyl chloroacetate in the presence of a base to form the intermediate product, which is then further reacted with 3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinethiol in the presence of a catalyst to yield BTA-EG6.

Applications De Recherche Scientifique

BTA-EG6 has been extensively studied for its potential therapeutic properties in various scientific research applications. It has been found to have anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for the development of new drugs.

Propriétés

Formule moléculaire

C17H11F3N4OS2

Poids moléculaire

408.4 g/mol

Nom IUPAC

N-(1,3-benzothiazol-2-yl)-2-[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C17H11F3N4OS2/c1-9-6-13(17(18,19)20)23-15(10(9)7-21)26-8-14(25)24-16-22-11-4-2-3-5-12(11)27-16/h2-6H,8H2,1H3,(H,22,24,25)

Clé InChI

WOISBJHHTGNSKL-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NC3=CC=CC=C3S2)C(F)(F)F

SMILES canonique

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NC3=CC=CC=C3S2)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.